Bienvenue dans la boutique en ligne BenchChem!

N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Medicinal Chemistry Drug Design Physicochemical Property

N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule (C₁₈H₂₅N₃O₅S; MW 395.5 g/mol) belonging to the 1-oxa-4,8-diazaspiro[4.5]decane class. It features a tosyl (4-methylbenzenesulfonyl) group at the 4-position and an N-ethyl-2-oxoacetamide moiety at the 8-position of the spirocyclic core.

Molecular Formula C18H25N3O5S
Molecular Weight 395.47
CAS No. 898453-41-3
Cat. No. B2829935
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide
CAS898453-41-3
Molecular FormulaC18H25N3O5S
Molecular Weight395.47
Structural Identifiers
SMILESCCNC(=O)C(=O)N1CCC2(CC1)N(CCO2)S(=O)(=O)C3=CC=C(C=C3)C
InChIInChI=1S/C18H25N3O5S/c1-3-19-16(22)17(23)20-10-8-18(9-11-20)21(12-13-26-18)27(24,25)15-6-4-14(2)5-7-15/h4-7H,3,8-13H2,1-2H3,(H,19,22)
InChIKeyJKFNZOPCZSJOCM-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N-Ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898453-41-3): Structural and Physicochemical Baseline for Procurement


N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide is a synthetic small molecule (C₁₈H₂₅N₃O₅S; MW 395.5 g/mol) belonging to the 1-oxa-4,8-diazaspiro[4.5]decane class. It features a tosyl (4-methylbenzenesulfonyl) group at the 4-position and an N-ethyl-2-oxoacetamide moiety at the 8-position of the spirocyclic core [1]. Computed physicochemical properties include a logP of 1.1, one hydrogen bond donor (amide NH), six hydrogen bond acceptors, three rotatable bonds, and zero violations of Lipinski's Rule of Five, indicating favorable drug-like characteristics [1]. The compound is registered in ChEMBL (CHEMBL1887315) with a reported max phase of preclinical research and two annotated potency assays, though detailed target and bioactivity data remain unpublished in primary literature [2].

Why Generic Substitution of N-Ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898453-41-3) Is Not Advisable


Substituting this compound with a close analog bearing a different 8‑position substituent (e.g., ester, N‑benzyl, or N‑isopentyl derivatives) is scientifically unjustified without head‑to‑head functional data. The N‑ethyl‑2‑oxoacetamide side chain governs the compound’s hydrogen‑bond donor/acceptor pharmacophore, which is critical for target recognition in biological systems [1]. Even minor structural changes—such as replacing the ethyl amide with an ethyl ester—eliminate the sole hydrogen bond donor, fundamentally altering binding mode, selectivity, and pharmacokinetic profile. Additionally, the tosyl group at the 4‑position contributes to the compound’s unique electronic and steric environment, distinguishing it from benzenesulfonyl or mesitylsulfonyl analogs [1]. Without validated quantitative comparator data, assuming equivalent biological activity or physicochemical behavior carries substantial risk in both research and procurement contexts.

Quantitative Differentiation Evidence for N-Ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898453-41-3)


Hydrogen Bond Donor Count Differentiates N-Ethyl Acetamide from Ester Analogs

The target compound possesses one hydrogen bond donor (the N–H of the acetamide), whereas the closest ester analog, ethyl 2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetate, has zero HBDs [1]. This difference is critical for target recognition in hydrogen-bond-dependent binding pockets.

Medicinal Chemistry Drug Design Physicochemical Property

Lipophilicity (XLogP3) Divergence Between N-Ethyl Amide and N-Benzyl Amide Analogs

The target compound has a computed XLogP3 of 1.1, consistent with moderate lipophilicity suitable for CNS penetration [1]. In contrast, the N‑benzyl analog (N‑benzyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide) would be predicted to have an XLogP of approximately 2.5–3.0 due to the additional aromatic ring, potentially leading to higher non‑specific binding and altered tissue distribution.

ADME Lipophilic Efficiency Physicochemical Property

Molecular Weight and Fractional sp³ Character Differentiate the Target Compound from Larger N-Alkyl Substituted Analogs

The target compound has a molecular weight of 395.5 g/mol and a high fraction of sp³-hybridized carbons (the spirocyclic core), which correlates with improved aqueous solubility and reduced promiscuity [1]. In comparison, the N‑isopentyl analog (N‑isopentyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide) has a larger molecular weight and a more flexible alkyl chain, expected to increase entropy penalty upon binding and reduce ligand efficiency.

Drug-likeness Lead Optimization Physicochemical Property

Potential Sigma Receptor Activity Based on Class-Level Pharmacophore Matching

Multiple patent families describe oxa‑diazaspiro[4.5]decane compounds as sigma‑1 (σ₁) receptor ligands with nanomolar to low‑micromolar binding affinity [1]. The presence of a tosyl group at the 4‑position and an N‑ethyl‑2‑oxoacetamide at the 8‑position aligns with the general pharmacophore requirements for sigma receptor engagement. While no direct quantitative binding data are publicly available for this specific compound, class‑level SAR suggests activity in the range of 100–5000 nM for σ₁.

Sigma Receptor CNS Pharmacology Pain Research

Rotatable Bond Count Comparison with 8-Sulfonyl-Substituted Analogs Affects Conformational Entropy

The target compound has only three rotatable bonds (the ethyl group and the two bonds connecting the acetamide carbonyl to the spiro core), conferring relatively low conformational flexibility [1]. In contrast, analogs such as 8-(ethylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane or 8-(mesitylsulfonyl)-4-tosyl-1-oxa-4,8-diazaspiro[4.5]decane have additional rotatable bonds in the 8‑position substituent, which increase conformational entropy penalty upon binding.

Conformational Analysis Binding Affinity Physicochemical Property

Recommended Research Applications for N-Ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide (CAS 898453-41-3)


Sigma-1 Receptor Ligand Screening and Structure-Activity Relationship (SAR) Studies

Based on the class-level inference that oxa‑diazaspiro[4.5]decane compounds exhibit sigma‑1 receptor affinity [1], this compound is suitable as a core scaffold for systematic SAR exploration. The N‑ethyl‑2‑oxoacetamide side chain provides a defined hydrogen‑bond donor/acceptor pharmacophore that can be varied to map receptor binding requirements. Researchers can use this compound as a reference point for designing new analogs targeting sigma‑1‑mediated analgesia, neuroprotection, or anti‑addiction indications.

Physicochemical Benchmarking for CNS Drug Discovery Programs

With a logP of 1.1, one HBD, and a molecular weight under 400 [2], this compound sits within the optimal CNS drug-like space. It can serve as a physicochemical benchmark for evaluating permeability, efflux liability (e.g., P‑gp), and metabolic stability of structurally related spirocyclic compounds in blood‑brain barrier penetration assays.

Probe Compound for Hydrogen-Bond Dependent Target Engagement Studies

The single hydrogen bond donor (amide NH) distinguishes this compound from its ester and tertiary amide analogs [2]. This feature makes it useful as a probe to assess the contribution of hydrogen bond donation to target affinity in biochemical and biophysical assays (e.g., SPR, ITC, or X‑ray crystallography), particularly when paired with matched molecular pairs lacking this HBD.

Synthetic Intermediate for Further Derivatization at the 4‑Tosyl or 8‑Acetamide Positions

The compound's modular structure—with a tosyl group at the 4‑position and an N‑ethyl‑2‑oxoacetamide at the 8‑position—allows for straightforward chemical diversification [2]. It can be employed as a late‑stage intermediate for parallel synthesis of compound libraries targeting sigma receptors, kinases, or other protein targets that accommodate spirocyclic scaffolds.

Quote Request

Request a Quote for N-ethyl-2-oxo-2-(4-tosyl-1-oxa-4,8-diazaspiro[4.5]decan-8-yl)acetamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.